molecular formula C12H9NO3S B3824555 n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 4056-56-8

n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B3824555
CAS No.: 4056-56-8
M. Wt: 247.27 g/mol
InChI Key: HLORUYGEORPDNQ-UHFFFAOYSA-N
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Description

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a sulfonamide derivative characterized by a cyclohexadienone ring fused to a benzenesulfonamide group. The compound’s structure features a conjugated system involving the sulfonamide moiety and the oxocyclohexadienylidene group, which imparts unique electronic and steric properties. This compound serves as a precursor or intermediate in synthesizing bioactive molecules, particularly in pharmaceutical and materials chemistry. Its derivatives often exhibit varied reactivity and biological activity depending on substituents attached to the benzene or cyclohexadienone rings .

Properties

IUPAC Name

N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLORUYGEORPDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303123
Record name N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-56-8
Record name NSC156837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through several methods. One common approach involves the halogenation of corresponding quinone imines. The reaction typically uses halogenating agents such as chlorine or bromine under controlled conditions to introduce halogen atoms into the quinoid ring . Another method involves the hydrohalogenation of quinone imines, where hydrohalogenation agents like hydrogen chloride or hydrogen bromide are used .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Addition at the Ylidene Group

The electron-deficient imine (C=N) moiety undergoes nucleophilic attack due to conjugation with the sulfonyl group. Documented reactions include:

  • Amine addition : Primary amines form stable adducts at the ylidene carbon .

  • Hydride reduction : Sodium borohydride reduces the C=N bond to C-N, generating secondary amine derivatives.

Mechanistic pathway :

  • Nucleophile approaches electrophilic ylidene carbon

  • Conjugated π-system stabilizes transition state

  • Proton transfer completes addition/reduction

Cyclohexadienone Ring Reactions

The 4-oxocyclohexa-2,5-dien-1-ylidene system demonstrates unique dienone reactivity:

Reaction TypeConditionsProductYield (%)Ref.
Diels-Alder80°C, tolueneFused bicyclic adducts62-75
TautomerismAmbient, polar solventsKeto-enol equilibriumN/A
OxidationH₂O₂, Fe³⁺ catalystQuinone derivatives58

Sulfonamide Group Reactivity

The -SO₂NH- group participates in characteristic sulfonamide reactions:

Acid-Base Reactions

  • pKa : 8.9 ± 0.2 (sulfonamide proton)

  • Forms water-soluble salts with strong bases (NaOH, K₂CO₃)

Sulfonyl Transfer

Reacts with alkyl halides under phase-transfer conditions:

General equation :
ArSO₂N=C-R + R'X → ArSO₂NR' + R-C≡X

Experimental data :

  • Optimal conditions: 60°C, DMF, TBAB catalyst

  • Conversion rate: 84% (with CH₃I)

Complexation Behavior

The compound acts as a polydentate ligand in coordination chemistry:

Metal IonCoordination ModeStability Constant (log K)Ref.
Cu²⁺N,O-bidentate5.2 ± 0.3
Fe³⁺O-monodentate3.8 ± 0.2
Pd²⁺S,N-chelate7.1 ± 0.4

Photochemical Transformations

UV irradiation induces structural changes:

Key observations :

  • λmax = 320 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

  • Norrish-Type I cleavage dominant pathway under N₂ atmosphere

  • Quantum yield (Φ) = 0.33 ± 0.05 at 254 nm

Thermal Stability Profile

Thermogravimetric analysis data :

  • Decomposition onset: 218°C

  • Major mass loss steps:

    • 218-250°C (-SO₂ group)

    • 300-350°C (aromatic ring degradation)

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, derivatives of this compound have been synthesized and tested for their activity against resistant strains of bacteria, highlighting its potential in combating antibiotic resistance .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit specific pathways involved in inflammation, which could lead to the development of new anti-inflammatory drugs. The sulfonamide group is known for modulating immune responses, further supporting its therapeutic potential in inflammatory diseases .

Materials Science Applications

Dyes and Pigments
this compound is utilized in the synthesis of dyes due to its vibrant color properties. It can be incorporated into various polymer matrices to produce colored materials that are stable under UV light. This application is particularly relevant in the textile industry, where colorfastness is crucial .

Photovoltaic Materials
Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Research is ongoing to optimize its molecular structure for better performance in energy conversion applications .

Environmental Applications

Water Treatment
The compound has shown promise in environmental remediation, particularly in water treatment processes. Its ability to bind heavy metals and other contaminants makes it useful for developing filtration systems aimed at purifying water sources contaminated with industrial pollutants .

Biodegradation Studies
Research into the biodegradability of this compound indicates that it can be broken down by specific microbial strains. This property is vital for assessing the environmental impact of chemical compounds and developing sustainable practices in chemical manufacturing .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated against E. coli and S. aureusDemonstrated significant inhibition at low concentrations
Anti-inflammatory MechanismInvestigated effects on TNF-alpha productionShowed reduction in inflammatory markers in cell cultures
Photovoltaic EfficiencyIncorporated into polymer solar cellsImproved energy conversion efficiency by 15% compared to standard materials
Water Filtration ApplicationTested for heavy metal removalAchieved over 90% removal efficiency for lead ions from water samples

Mechanism of Action

The mechanism of action of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate redox states and influence cellular signaling pathways. Its quinoid structure allows it to participate in electron transfer reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related sulfonamide derivatives, emphasizing substituent effects, spectroscopic data, and applications.

Structural Analogs and Substituent Effects

Compound Name (CAS No.) Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide (Base compound) C₁₂H₉NO₃S None (parent structure) ~263.27 (estimated) Conjugated system; planar cyclohexadienone ring; potential for hydrogen bonding .
2,6-Dichloro derivative (1489230-97-8) C₁₂H₇Cl₂NO₃S Cl at 2,6-positions on benzene 316.16 Increased steric bulk; electron-withdrawing Cl groups enhance electrophilicity .
4-Chloro-3-nitro derivative (327060-12-8) C₁₂H₇ClN₂O₅S Cl at 4-, NO₂ at 3-positions on benzene 326.72 Strong electron-withdrawing NO₂ group increases acidity of sulfonamide NH .
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S OH at 4-position on benzene 249.28 OH group enables O–H∙∙∙O hydrogen bonding; higher solubility in polar solvents .
4-[(E)-2,3-Dihydroxybenzylidene]amino derivative C₁₇H₁₅N₃O₅S Dihydroxybenzylidene and oxazole substituents 397.39 Extended conjugation; forms metal complexes via dihydroxy and sulfonamide groups .

Spectroscopic and Crystallographic Differences

  • IR Spectroscopy: Primary vs. Secondary Amines: Primary amines (e.g., 4-chloro-2-(phenylsulfonyl)aniline) show two N–H stretching bands (~3483 and 3381 cm⁻¹), while secondary amines (e.g., N-(4-chlorophenyl)benzenesulfonamide) exhibit a single band near 3248 cm⁻¹ . Nitro Group: The 4-chloro-3-nitro derivative displays strong NO₂ asymmetric/symmetric stretches at ~1540 and 1350 cm⁻¹ .
  • Crystal Packing :

    • The dihydroxybenzylidene derivative forms 1D polymer chains via O–H∙∙∙O and N–H∙∙∙N hydrogen bonds, with π–π interactions (3.7928 Å) stabilizing the lattice .
    • N-(4-Hydroxyphenyl)benzenesulfonamide exhibits intermolecular N–H∙∙∙O and O–H∙∙∙O bonds, creating a layered structure .

Key Research Findings

  • Substituent-Driven Reactivity: Electron-withdrawing groups (Cl, NO₂) on the benzene ring increase the electrophilicity of the sulfonamide group, favoring nucleophilic attack .
  • Hydrogen Bonding vs. Solubility : Hydroxyl-substituted derivatives exhibit higher aqueous solubility but lower thermal stability compared to halogenated analogs .
  • Structural Rigidity: The cyclohexadienone ring in the parent compound imposes planarity, reducing conformational flexibility and enhancing π-stacking interactions .

Biological Activity

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H11N3O3S
  • Molecular Weight : 291.33 g/mol
  • CAS Number : 7251-70-9

The compound features a sulfonamide group attached to a cyclohexadiene moiety, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • The compound has been evaluated for its efficacy against several bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .
  • Anti-inflammatory Properties :
    • In vivo studies have shown that derivatives of benzenesulfonamides can significantly inhibit carrageenan-induced rat paw edema, indicating anti-inflammatory potential . Compounds similar to this compound have shown inhibition rates of approximately 90% at various time points post-administration.
  • Antioxidant Activity :
    • The antioxidant capacity of these compounds has been explored through various assays, with some derivatives showing comparable activity to standard antioxidants like Vitamin C .

The synthesis of this compound typically involves the reaction of substituted benzenesulfonamides with cyclohexadiene derivatives under specific conditions that may include catalysts such as Lewis acids .

The biological activity is thought to arise from the interaction of the sulfonamide group with various enzymes and proteins in microbial cells. The cyclohexadiene moiety can undergo bioreduction to form reactive intermediates that may disrupt cellular functions .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of sulfonamide derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialMIC values against E. coli and S. aureus were reported at 6.72 mg/mL and 6.63 mg/mL respectively.
Anti-inflammatoryCompounds exhibited significant inhibition of carrageenan-induced edema with rates up to 94%.
AntioxidantSome derivatives showed IC50 values comparable to Vitamin C in antioxidant assays.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Electrochemical Synthesis : Anodic oxidation of substituted anilines in acetonitrile/water mixtures generates reactive intermediates (e.g., quinonoid species), which undergo nucleophilic addition with benzenesulfonamide derivatives. Optimize voltage (1.2–1.5 V) and pH (neutral to slightly acidic) to favor radical coupling over side reactions .
  • Acid-Catalyzed Condensation : React 4-oxocyclohexa-2,5-dien-1-one derivatives with benzenesulfonamide under reflux in acetic acid. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .
  • Key Parameters : Solvent polarity, temperature (60–80°C), and stoichiometric ratios (1:1.2 for dienone:sulfonamide) are critical for yield optimization (>70%).

Q. How is This compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • FTIR : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and sulfonamide (S=O) bands at 1150–1200 cm⁻¹. Differentiate primary/secondary amines via N-H stretches (primary: 3300–3500 cm⁻¹; secondary: ~3248 cm⁻¹) .
  • NMR : ¹H NMR signals for quinonoid protons appear as doublets (δ 6.5–7.5 ppm, J = 8–10 Hz). Aromatic sulfonamide protons resonate as multiplet clusters (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Use SHELX-2018 for structure refinement. Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve disorder in the cyclohexadienone ring via SHELXL’s PART instruction .

Advanced Research Questions

Q. How can computational and experimental data be reconciled when studying the electronic structure of This compound?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare calculated bond lengths (e.g., C-N and C=O) with X-ray data. Discrepancies >0.02 Å suggest lattice packing effects or dynamic motion .
  • UV-Vis Spectroscopy : Experimental λmax (~450 nm) correlates with TD-DFT predictions of π→π* transitions. Deviations >10 nm may indicate solvent polarity or aggregation effects not modeled computationally .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Selective Assay Design : Use isoform-specific carbonic anhydrase (CA) inhibitors (e.g., CA IX/XII for cancer). Compare IC50 values with cytotoxicity (MTT assay) to identify off-target effects .
  • Molecular Docking : Dock the compound into CA active sites (PDB: 3IAI) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess binding stability. Mismatches between docking scores and experimental inhibition suggest conformational flexibility .

Q. How can crystallization conditions be optimized for X-ray analysis of derivatives with flexible substituents?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water, THF/heptane) to balance solubility and volatility. For hydrophobic derivatives, use slow evaporation in chloroform/methanol (9:1) .
  • Cryoprotection : For low-temperature data collection, soak crystals in Paratone-N oil to prevent ice formation. Refine twinned datasets using SHELXL’s TWIN/BASF commands .

Q. What methodologies are used to analyze redox behavior and stability under physiological conditions?

  • Methodological Answer :

  • Cyclic Voltammetry : Perform in PBS (pH 7.4) at 25°C. A reversible redox peak (E1/2 ~0.5 V vs. Ag/AgCl) indicates quinone-hydroquinone interconversion. Irreversible peaks suggest decomposition .
  • Stability Studies : Incubate in serum-containing media (37°C, 24 hr). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile gradient). Half-life <6 hr necessitates prodrug derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Reactant of Route 2
n-(4-Oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

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